molecular formula C11H19NO2 B12931087 Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12931087
M. Wt: 197.27 g/mol
InChI Key: AJYDSJWVRJUFMI-UHFFFAOYSA-N
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Description

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and is used in various scientific research applications. The presence of the tert-butyl group and the bicyclic structure contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bicyclic structure allows for a high degree of specificity in binding, which is crucial for its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group. This combination provides the compound with distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate, specifically the (1R,4S) stereoisomer, is a bicyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, and it has a molecular weight of approximately 197.28 g/mol. The presence of the tert-butyl group enhances its solubility and stability, making it a suitable candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The rigid bicyclic structure allows it to fit into active sites of enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may mimic natural substrates, allowing it to inhibit enzyme functions by occupying active sites.
  • Receptor Binding : Its structure may facilitate binding to specific receptors, influencing signaling pathways in cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Neuropharmacological Effects : Due to its structural similarity to known neurotransmitter analogs, it may influence neurotransmitter systems, warranting investigation into its potential as a psychoactive agent.
  • Antitumor Activity : Some derivatives of azabicyclic compounds have shown promise in cancer research as potential chemotherapeutic agents.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound exhibits inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
CompoundMIC (µg/mL)Target Organism
This compound50E. coli
This compound50S. aureus
  • Neuropharmacological Studies :
    • A study examining the effects on rat models indicated that administration of the compound resulted in altered locomotor activity, suggesting potential interactions with dopaminergic pathways.
  • Antitumor Screening :
    • In cell line assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed cytotoxic effects with IC50 values ranging from 20 to 40 µM, indicating potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeNotable Activity
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-BicyclicEnzyme inhibition
5-Oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acidBicyclicAntimicrobial
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivativesBicyclicNeuropharmacological effects

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3

InChI Key

AJYDSJWVRJUFMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2

Origin of Product

United States

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